molecular formula C13H11ClN2O2 B2772250 (3-Chloropyridin-4-yl)methyl 3-aminobenzoate CAS No. 1479410-54-2

(3-Chloropyridin-4-yl)methyl 3-aminobenzoate

Cat. No.: B2772250
CAS No.: 1479410-54-2
M. Wt: 262.69
InChI Key: YZXJAGLAYDQMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloropyridin-4-yl)methyl 3-aminobenzoate is a chemical compound with the molecular formula C13H11ClN2O2 It is known for its unique structure, which combines a chloropyridine moiety with an aminobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropyridin-4-yl)methyl 3-aminobenzoate typically involves the reaction of 3-chloropyridine-4-carboxaldehyde with 3-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving solvents such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

(3-Chloropyridin-4-yl)methyl 3-aminobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chloropyridin-4-yl)methyl 3-aminobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloropyridin-4-yl)methyl 3-aminobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropyridin-4-yl)methyl 4-aminobenzoate
  • (3-Chloropyridin-4-yl)methyl 2-aminobenzoate
  • (3-Bromopyridin-4-yl)methyl 3-aminobenzoate

Uniqueness

(3-Chloropyridin-4-yl)methyl 3-aminobenzoate is unique due to its specific combination of a chloropyridine and an aminobenzoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity .

Properties

IUPAC Name

(3-chloropyridin-4-yl)methyl 3-aminobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-12-7-16-5-4-10(12)8-18-13(17)9-2-1-3-11(15)6-9/h1-7H,8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXJAGLAYDQMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)OCC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.